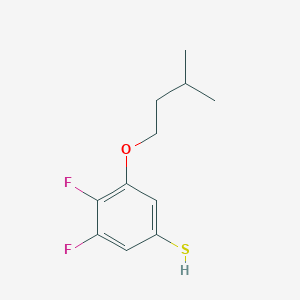

3,4-Difluoro-5-(isopentyloxy)benzenethiol

Description

3,4-Difluoro-5-(isopentyloxy)benzenethiol (C₁₁H₁₃F₂O₂S) is a fluorinated aromatic thiol derivative characterized by a benzene ring substituted with two fluorine atoms at the 3- and 4-positions, an isopentyloxy group (-O-CH₂CH₂CH(CH₃)₂) at the 5-position, and a thiol (-SH) group. The fluorine substituents and bulky isopentyloxy chain likely influence its electronic properties, steric interactions, and adsorption behavior compared to simpler benzenethiol derivatives.

Properties

IUPAC Name |

3,4-difluoro-5-(3-methylbutoxy)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2OS/c1-7(2)3-4-14-10-6-8(15)5-9(12)11(10)13/h5-7,15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGDDBNCAFGHPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C(=CC(=C1)S)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-(isopentyloxy)benzenethiol typically involves the introduction of fluorine atoms and the iso-pentoxy group onto a thiophenol ring. The process may include:

Fluorination: Introduction of fluorine atoms at the 4 and 5 positions of the thiophenol ring using reagents such as or under controlled conditions.

Alkoxylation: Attachment of the iso-pentoxy group at the 3 position, which can be achieved through nucleophilic substitution reactions using iso-pentanol and a suitable base like .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and alkoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization , ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(isopentyloxy)benzenethiol can undergo various chemical reactions, including:

Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like or .

Reduction: The compound can be reduced to form thiols using reducing agents such as .

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3,4-Difluoro-5-(isopentyloxy)benzenethiol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(isopentyloxy)benzenethiol involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially modulating their activity. The iso-pentoxy group may also contribute to the compound’s overall lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

Benzenethiol (C₆H₅SH)

- Structure : The parent compound lacks fluorine and alkoxy substituents.

- Experimental studies report conflicting results: Dhirani et al. observed disordered adsorption , while Wan et al. claimed ordered (√3×√3) structures .

- Electronic Properties : The absence of electron-withdrawing groups (e.g., -F) results in lower binding energy to Au surfaces compared to fluorinated derivatives.

Oligo(phenylethynyl)benzenethiols

- Structure : These derivatives feature extended π-conjugated chains (e.g., three benzene rings linked by ethynyl groups) attached to the benzenethiol core .

- SAM Formation : Longer chains promote ordered (2√3×√3) "herringbone" structures on Au(111) due to enhanced van der Waals interactions and molecular alignment .

2,3-Difluoro-5-methoxy-4-methylbenzylalcohol (C₉H₁₀F₂O₂)

- Structure: A non-thiol analogue with fluorine, methoxy (-OCH₃), and methyl (-CH₃) substituents .

- Relevance : Highlights the impact of fluorine and alkoxy groups on molecular polarity and steric hindrance. However, the absence of a thiol group limits direct comparison in SAM applications.

Adsorption Behavior and SAM Formation

Density functional theory (DFT) studies and experimental data for related compounds provide insights into the adsorption characteristics of 3,4-Difluoro-5-(isopentyloxy)benzenethiol:

*Predicted based on substituent effects:

- Fluorine Substituents : Electron-withdrawing -F groups increase the acidity of the thiol (-SH), enhancing S-Au bond strength compared to benzenethiol .

- Isopentyloxy Chain : The bulky chain may disrupt close packing, reducing SAM order relative to oligo(phenylethynyl) derivatives but improving order over benzenethiol due to van der Waals interactions.

Spectroscopic and Electronic Properties

- Surface-Enhanced Raman Scattering (SERS): Fluorinated thiols exhibit distinct Raman signatures due to altered polarizability. For example, single-molecule SERS of rhodamine 6G on Ag nanoparticles shows enhancement factors of 10¹⁴–10¹⁵ .

- Electrochemical Behavior: Fluorine substituents likely lower the HOMO-LUMO gap, increasing redox activity compared to non-fluorinated analogues.

Toxicity and Environmental Impact

- Benzenethiol : Highly irritating to mucous membranes (3.2 mg/m³ causes headaches in humans) and undergoes metabolic S-methylation .

Biological Activity

3,4-Difluoro-5-(isopentyloxy)benzenethiol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with two fluorine atoms, an isopentyloxy group, and a thiol (-SH) functional group. This unique arrangement contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This data suggests that the compound has promising antibacterial properties that warrant further investigation.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound displayed a notable ability to neutralize free radicals, indicating potential protective effects against oxidative stress.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

These results highlight the compound's potential as a therapeutic agent in conditions associated with oxidative damage.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially disrupting enzyme function or altering signaling pathways. Additionally, the presence of fluorine atoms may enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal examined the antimicrobial properties of various thiol compounds, including this compound. The results indicated that this compound significantly inhibited bacterial growth compared to controls, suggesting its potential application in developing new antibiotics .

- Antioxidant Mechanism Investigation : Another research project explored the mechanisms underlying the antioxidant effects of this compound. It was found that it effectively reduced lipid peroxidation in cellular models exposed to oxidative stress . The study proposed that the antioxidant activity could be linked to the thiol group’s ability to donate electrons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.